N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole moiety, a thiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine derivatives with thiazole carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the thiazole ring may bind to various enzymes and proteins. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Shares the indole moiety but differs in the phenyl group substitution.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of the trimethoxyphenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is unique due to its combination of an indole moiety, a thiazole ring, and a trimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N3O4S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C24H25N3O4S/c1-14-21(23(28)25-10-9-15-13-26-18-8-6-5-7-17(15)18)27-24(32-14)16-11-19(29-2)22(31-4)20(12-16)30-3/h5-8,11-13,26H,9-10H2,1-4H3,(H,25,28) |
InChI Key |
RSKJKVQCPCYVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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